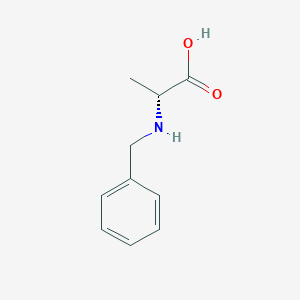

(2R)-2-(benzylamino)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIHXKPTGKETCC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352354 | |

| Record name | (2R)-2-(benzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65491-01-2 | |

| Record name | (2R)-2-(benzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereoselective Preparation of 2r 2 Benzylamino Propanoic Acid and Its Chiral Analogues

Direct Synthetic Routes to (2R)-2-(benzylamino)propanoic Acid

The direct synthesis of this compound can be effectively achieved through nucleophilic substitution reactions. A well-established method involves the reaction of an enantiomerically pure α-halo acid with benzylamine (B48309). This approach leverages the stereospecificity of the SN2 reaction mechanism to control the configuration of the final product.

A key example of this strategy starts with (R)-α-bromoalanine. The synthesis proceeds in two main steps:

Diazotization : L-alanine is converted to (R)-α-bromoalanine using sodium nitrite (B80452) and hydrobromic acid. This reaction proceeds via a diazonium intermediate.

Alkylation : The resulting (R)-α-bromoalanine is then reacted with benzylamine. This SN2 substitution typically occurs with an inversion of configuration at the chiral center. However, the literature describes the reaction of (R)-α-bromoalanine with benzylamine in aqueous ethanol (B145695) at 0°C to yield N-benzyl-D-alanine with retention of configuration, which suggests a more complex reaction mechanism or potential for double inversion under specific conditions.

This direct alkylation method provides a straightforward route to the target molecule, relying on the availability of the appropriate chiral starting materials.

Asymmetric Synthesis Approaches for Chiral Benzylamino Propanoic Acids

Asymmetric synthesis provides powerful tools for the preparation of chiral amino acids like benzylamino propanoic acids, ensuring high levels of stereochemical control. These methods are broadly categorized into those using chiral auxiliaries and ligands, and those employing enantioselective catalysts.

Chiral Auxiliary and Ligand-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Commonly used chiral auxiliaries in amino acid synthesis include:

Oxazolidinones : Evans' oxazolidinones are widely used for stereoselective alkylation reactions. For instance, an N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, leading to a diastereomerically enriched product. nih.govnih.gov Titanium tetrachloride (TiCl₄) can be used as a pre-complexation agent with 3-acylated-2-oxazolidinones to enhance diastereoselectivity in alkylation reactions. nih.gov

Pseudoephedrine : As a chiral auxiliary, pseudoephedrine allows for highly diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids. nih.gov However, due to its restricted availability, alternatives like pseudoephenamine have been developed and shown to provide excellent stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov

Camphorsultam : This chiral auxiliary has proven effective in directing Michael additions and Claisen rearrangements with high diastereoselectivity. wikipedia.org

Chiral ligands are used in conjunction with metal catalysts to create a chiral environment that influences the stereochemical course of a reaction. For example, chiral bishydroxamic acid (BHA) ligands have been employed with a vanadium catalyst for the asymmetric epoxidation of allylic alcohols, a key step in the synthesis of complex natural products. mdpi.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

|---|---|---|

| Evans' Oxazolidinone | Alkylation, Aldol (B89426) Reactions | Forms a rigid chelated enolate, providing excellent facial discrimination. wikipedia.orgnih.govnih.gov |

| Pseudoephedrine/Pseudoephenamine | Alkylation | High diastereoselectivity; pseudoephenamine is effective for creating quaternary centers. nih.gov |

| Camphorsultam | Michael Addition, Claisen Rearrangement | Offers high asymmetric induction. wikipedia.org |

Enantioselective Catalytic Methods

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Key catalytic methods include:

Asymmetric Hydrogenation : Chiral phosphine-metal catalysts, such as those developed by W.S. Knowles, are used for the asymmetric reduction of C=C double bonds in precursors to yield enantiopure amino acids. libretexts.org This technology is famously used in the industrial synthesis of L-DOPA. libretexts.org

Catalytic Asymmetric Benzylation : A ternary catalytic system comprising a chiral aldehyde, a palladium species, and a Lewis acid can promote the direct asymmetric α-benzylation of N-unprotected amino acid esters with benzyl (B1604629) alcohol derivatives. nih.govresearchgate.net This method produces a variety of optically active α-benzyl amino acids in high yields and enantioselectivities. nih.govresearchgate.net

Dual Catalyst Systems : A modern approach combines photoredox and nickel catalysis for asymmetric carbonylations. acs.org This strategy separates the light-induced reactivity from the asymmetric induction, allowing for the synthesis of chiral carboxylic acid derivatives under mild conditions. acs.org

Strategies for High Enantiopurity in Alpha-Amino Acid Derivatives

Achieving and verifying high enantiopurity is critical. Several strategies are employed:

Resolution of Racemates : A common method involves reacting a racemic mixture of an amino acid with a pure chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. libretexts.org The desired enantiomer is then recovered by removing the resolving agent. libretexts.org

Enzymatic Resolution : Enzymes can exhibit high stereoselectivity. For example, enzymatic discrimination in the hydrolysis of amides can be used to separate enantiomers. libretexts.org

Chromatographic Separation : High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. nih.gov N-acylamino acid esters can be effectively resolved on CSPs containing urethane-blocked α-arylglycines. nih.gov

Advanced Analytical Techniques : Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) allows for the accurate quantification and reliable determination of enantiomeric excess in complex mixtures of amino acids. nih.gov This requires converting the amino acids into volatile derivatives, such as N-trifluoroacetyl-O-alkyl esters. nih.gov

Preparation of N-Benzyl Alpha-Amino Acid Derivatives

The introduction of a benzyl group onto the nitrogen atom of an amino acid is a key step in synthesizing compounds like this compound and is also used for protecting the amine functionality during peptide synthesis. rsc.orgwikipedia.org

Introduction of N-Benzyl Moiety onto Amino Acid Scaffolds

Several methods are available for the N-benzylation of amino acids and their derivatives:

Reductive Amination : This is a widely used method that involves the reaction of an amino acid (or its ester) with benzaldehyde (B42025) to form a Schiff base (imine) intermediate. The imine is then reduced in situ to the N-benzyl amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). rsc.org

Direct Alkylation : This involves the direct reaction of an amino acid or its ester with a benzyl halide, typically benzyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. rsc.org

Catalytic Hydrogenation : While often used for deprotection, catalytic hydrogenation can also be used for N-alkylation under specific conditions. Palladium on carbon (Pd/C) is a common catalyst for this transformation. nih.gov The efficiency of N-benzylation can sometimes be influenced by the choice of solvent and other reaction parameters. acs.org

Table 2: Methods for N-Benzylation of Amino Acids

| Method | Reagents | Key Features |

|---|---|---|

| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH₄) | Mild conditions, high yields, applicable to a wide range of substrates. rsc.org |

| Direct Alkylation | Benzyl Halide (e.g., Benzyl Bromide), Base | A straightforward nucleophilic substitution reaction. rsc.org |

Modifications to the Propanoic Acid Backbone and Side Chains

The structural versatility of this compound allows for extensive modifications to its propanoic acid backbone and side chains, leading to a wide array of analogues with potentially unique biological activities. These modifications can be broadly categorized into alterations of the carbon chain and functionalization of the methyl side chain.

One common modification involves the extension or alteration of the propanoic acid backbone. For instance, N-benzyl derivatives of β-amino acids, such as N-benzyl-β-alanine, have been synthesized. The synthesis of their N-carboxyanhydrides (NCAs) from the corresponding N-benzyl-β-amino acids using phosgene, followed by treatment with triethylamine, provides a route to these modified backbones. These NCAs can then be polymerized to form poly-β-amino acids, demonstrating a significant alteration of the fundamental propanoic acid structure. acs.org

Another approach to backbone modification involves the synthesis of 2-substituted derivatives of propanoic acid from N-benzylamides. For example, N-benzylamides can be alkylated with reagents like 2-bromo-3-propanoic acid or 2-bromobutanoic acid to introduce substituents at the 2-position of the propanoic acid chain. nih.gov This allows for the introduction of various functional groups, thereby tuning the steric and electronic properties of the molecule.

Furthermore, the side chain of the propanoic acid moiety can be functionalized. A notable example is the synthesis of (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid. orgsyn.org This compound features a benzyloxy group attached to the methyl side chain, transforming it into a more complex and potentially interactive functional group. Such modifications can be crucial for modulating the binding affinity of the molecule to its biological targets.

The table below summarizes some examples of modifications to the propanoic acid backbone and side chains of benzylamino acids.

| Compound Name | Modification Type | Synthetic Precursor/Method | Reference |

| Poly(N-benzyl-β-alanine) | Backbone Extension (β-amino acid) | Polymerization of N-benzyl-β-alanine-N-carboxyanhydride | acs.org |

| 2-Substituted N-benzylaminopropanoic acid derivatives | Backbone Substitution | Alkylation of N-benzylamides with substituted bromoalkanoic acids | nih.gov |

| (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid | Side Chain Functionalization | Not detailed in the provided search results | orgsyn.org |

Synthesis of Polyfunctionalized Benzylamino Acid Analogues

The development of polyfunctionalized analogues of this compound is a significant area of research, aimed at creating compounds with enhanced or novel biological activities. These synthetic strategies often involve the introduction of multiple functional groups or complex structural motifs.

One powerful method for creating polyfunctionalized amino acids is through the use of transition metal-catalyzed cross-coupling reactions. For instance, the arylation of amino acid derivatives can introduce diverse aromatic systems. This has been achieved using palladium catalysis with specialized directing groups to control the site of arylation on the amino acid backbone. This approach allows for the synthesis of a wide range of substituted phenylalanine derivatives and other non-natural amino acids.

The synthesis of Ni(II)-Schiff base complexes represents another sophisticated strategy for the asymmetric synthesis of functionalized amino acids. Chiral ligands derived from N-benzylproline can be used to form complexes with glycine (B1666218), which can then be alkylated or otherwise modified with high stereocontrol. This method provides access to a variety of enantiomerically enriched amino acids with diverse side chains. nih.gov

Catalytic asymmetric synthesis provides a direct route to polyfunctionalized benzylamino acid derivatives. For example, a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid has been used to promote the reaction of N-unprotected amino acid esters with benzyl alcohol derivatives. This method yields various unnatural, optically active α-benzyl amino acids with good to excellent enantioselectivities.

Furthermore, the synthesis of chiral β-aminophosphine derivatives from amino acids, including N-benzyl derivatives, opens up avenues for creating polyfunctionalized ligands and organocatalysts. These compounds, which incorporate both amino and phosphine (B1218219) functionalities, have applications in asymmetric catalysis.

The following table presents examples of synthetic approaches leading to polyfunctionalized benzylamino acid analogues.

| Analogue Type | Synthetic Methodology | Key Features | Reference |

| Arylated Amino Acid Derivatives | Palladium-catalyzed C-H bond functionalization | Introduction of diverse aryl groups on the amino acid backbone. | |

| Asymmetrically Synthesized Functionalized Amino Acids | Ni(II)-Schiff base complexes with chiral N-benzylproline-derived ligands | High stereocontrol in the synthesis of various functionalized amino acids. | nih.gov |

| α-Benzyl Amino Acid Derivatives | Ternary catalyst system (chiral aldehyde/palladium/Lewis acid) | Catalytic asymmetric synthesis of unnatural, optically active α-benzyl amino acids. | |

| Chiral β-Aminophosphine Derivatives | Derivatization of amino acids | Creation of polyfunctional ligands and organocatalysts. | |

| (2R,3S)-2-Benzyl-2-hydroxy-3-(3,4-methylenedioxybenzyl)-γ-butyrolactone | Stereoselective synthesis from L-(+)-arabinose | Complex, polycyclic structure with multiple stereocenters. | |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives | Condensation reaction | Heterocyclic backbone with multiple points for functionalization. | nih.gov |

| 5-Benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives | Nucleophilic aromatic substitution | Fused heterocyclic system with a benzylamino substituent. |

These synthetic endeavors highlight the chemical tractability of the benzylamino acid scaffold and underscore the continuous effort to expand the chemical space of this important class of compounds for various scientific applications.

Role of 2r 2 Benzylamino Propanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Utility in Asymmetric Synthesis

Asymmetric synthesis, the controlled synthesis of a chiral compound in which one enantiomer is favored over the other, is a cornerstone of modern drug discovery and development. (2R)-2-(benzylamino)propanoic acid and its derivatives are instrumental in this area due to their ability to introduce and control stereochemistry in chemical reactions.

Asymmetric Induction in Complex Reactions

The core principle behind the utility of this compound in asymmetric synthesis lies in its capacity for asymmetric induction. This refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, guided by the influence of a chiral center already present in the substrate, reagent, or catalyst.

Detailed research has demonstrated the effectiveness of chiral auxiliaries derived from amino acids in controlling the stereoselectivity of reactions. For instance, Evans' auxiliaries, such as 4(R)- and 4(S)-phenyl-oxazolidin-2-one, which are derived from amino acids, have been successfully employed to direct asymmetric Michael additions and azidation reactions. researchgate.net These auxiliaries provide a high degree of stereocontrol, leading to the synthesis of non-natural amino acid derivatives with high diastereomeric excess (>90% de). researchgate.net The chiral auxiliary effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side, thus dictating the stereochemical outcome of the reaction. The attachment of chiral auxiliaries, either covalently through ester formation or ionically via salt formation, to molecules like 2-benzoyladamantane-2-carboxylic acid has been shown to yield chiral photoproducts with high diastereomeric and enantiomeric excess upon irradiation in the crystalline state. ubc.ca

Application in Complex Organic Molecule Development

The development of complex organic molecules, particularly those with multiple stereocenters, often relies on the use of chiral building blocks to ensure the desired stereochemistry of the final product. This compound and its analogs serve as valuable starting materials in the synthesis of a wide array of complex molecules.

One notable application is in the asymmetric synthesis of orthogonally functionalized cyclopentane (B165970) derivatives. A domino reaction involving the Michael addition of lithium N-α-methylbenzyl-N-benzylamide to a diene, followed by an intramolecular cyclization, has been used to produce such complex structures. mdpi.com This strategy highlights the ability of the chiral amine to control the stereochemistry of the newly formed stereocenters in the cyclopentane ring.

Furthermore, N-benzylproline-derived ligands are utilized in the formation of Ni(II)-Schiff base complexes, which act as templates for the asymmetric synthesis of functionalized amino acids. beilstein-journals.org These complexes facilitate the modification of the glycine (B1666218) fragment under mild conditions, with the benzyl (B1604629) group on the proline nitrogen playing a role in directing the stereochemical outcome. beilstein-journals.org This approach has been instrumental in producing enantiomerically enriched amino acids, which are in high demand in the pharmaceutical industry. beilstein-journals.org

Precursor Chemistry for Heterocyclic Systems and Biologically Active Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the structural core of many pharmaceuticals. This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic systems and biologically active scaffolds.

Utilization in Purine (B94841) Synthesis from Derived Intermediates

Purines are a class of nitrogen-containing heterocyclic compounds that are fundamental components of nucleic acids. The asymmetric synthesis of purine nucleoside analogs is an area of significant research interest, particularly for the development of antiviral agents.

Research has shown that chiral 1,3-oxathiolane (B1218472) intermediates can be condensed with purine bases, such as 6-chloropurine (B14466) and 6-chloro-2-fluoropurine, to yield enantiomerically pure L-oxathiolanyl purine nucleosides. nih.gov These synthetic nucleosides have been evaluated for their anti-HIV activity. nih.gov The stereochemistry of the sugar-like moiety, derived from a chiral precursor, is crucial for the biological activity of the resulting nucleoside analog. Inhibitors of de novo purine synthesis, such as mycophenolate mofetil (MMF) and mizoribine (B1677216) (MZ), are important immunosuppressive drugs that act by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov

Intermediate in Nitroaromatic Compound Synthesis

Nitroaromatic compounds are important intermediates in the synthesis of a variety of organic molecules, including dyes, pharmaceuticals, and explosives. The introduction of a nitro group onto an aromatic ring can be a key step in a synthetic sequence.

While direct nitration of aromatic compounds is a common method, the use of precursors derived from amino acids can offer alternative and sometimes more controlled routes. For example, in the synthesis of aldol (B89426) adducts, (4S)-benzyl-3-(3-hydroxy-2-methyl-3-(4-nitrophenyl) propanoyl) thiazolidin-2-one can be prepared by reacting the corresponding N-acylthiazolidinone with 4-nitrobenzaldehyde. scielo.org.mx This demonstrates the use of a chiral auxiliary-bearing substrate to introduce a nitroaromatic moiety into a molecule with stereocontrol.

Design of Chiral Auxiliaries, Ligands, and Catalysts Derived from N-Benzyl Amino Acids

The benzyl group in N-benzyl amino acids, including this compound, plays a significant role in the design and function of chiral auxiliaries, ligands, and catalysts. The steric and electronic properties of the benzyl group can influence the stereochemical outcome of reactions.

Chiral auxiliaries derived from N-benzyl amino acids are widely used in asymmetric synthesis. For instance, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral auxiliary used in the synthesis of optically active amino acids. tcichemicals.comtcichemicals.com The benzyl group contributes to the creation of a specific chiral environment around the reaction center, leading to high optical purity in the final products. tcichemicals.comtcichemicals.com Similarly, a chiral relay auxiliary based on (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione has been developed for the asymmetric synthesis of α-amino acids, where the N-benzyl groups enhance the diastereoselectivity of alkylation reactions. rsc.org

N-benzyl amino acid derivatives also serve as ligands in transition-metal catalysis. A notable example is the use of (S)-N-benzylproline-derived ligands in Ni(II)-Schiff base complexes for the asymmetric synthesis of amino acids. beilstein-journals.org The benzyl group on the proline nitrogen is positioned in a way that influences the conformation of the complex, leading to a high level of stereoselectivity. beilstein-journals.org The development of new oxidatively stable ligands with bulky substituents on the benzophenone (B1666685) moiety further refines the stereocontrol and reactivity of these catalytic systems. beilstein-journals.org

Integration in Medicinal Chemistry Programs for Scaffold Development

This compound, also known as N-benzyl-D-alanine, has emerged as a valuable chiral building block in medicinal chemistry for the development of diverse molecular scaffolds. Its inherent chirality and the presence of versatile functional groups—a secondary amine, a carboxylic acid, and a benzyl group—allow for its incorporation into a wide array of complex molecular architectures. Medicinal chemistry programs have leveraged these features to synthesize novel scaffolds with potential therapeutic applications, ranging from peptidomimetics to heterocyclic systems.

The primary utility of this compound in scaffold development lies in its ability to introduce a specific stereochemical configuration, which is often crucial for biological activity and target selectivity. The benzyl group provides a lipophilic moiety that can engage in hydrophobic interactions within protein binding pockets, while the amino and carboxyl groups offer sites for further chemical elaboration and diversification.

One notable application of this chiral building block is in the synthesis of conformationally constrained dipeptide and tripeptide mimetics. These scaffolds are designed to mimic the structure of natural peptides while exhibiting improved metabolic stability and oral bioavailability. For instance, this compound can be incorporated as a central residue in peptidomimetic sequences, where the N-benzyl group restricts the conformational freedom of the peptide backbone. This constraint can lead to higher binding affinities for specific biological targets.

Furthermore, the chemical handles of this compound facilitate its use in multicomponent reactions to generate libraries of complex heterocyclic scaffolds. The secondary amine can participate in reactions such as the Ugi or Passerini reactions, allowing for the rapid assembly of diverse molecular frameworks from multiple starting materials in a single step. The resulting scaffolds often possess drug-like properties and can be screened for a variety of biological activities.

A significant area of investigation has been the use of this compound in the synthesis of scaffolds targeting protein-protein interactions (PPIs). The defined stereochemistry and the presence of the benzyl group make it an ideal starting point for designing molecules that can mimic key amino acid residues at the interface of interacting proteins. By systematically modifying the core structure of this compound, medicinal chemists can develop potent and selective inhibitors of specific PPIs implicated in disease.

Research has also explored the derivatization of this compound to create novel scaffolds with potential as enzyme inhibitors. For example, the carboxylic acid can be converted into various functional groups, such as amides, esters, or ketones, to interact with the active sites of enzymes. The chiral center ensures a precise orientation of these functional groups, which is critical for effective enzyme inhibition.

The table below summarizes selected research findings on the integration of this compound in the development of medicinal chemistry scaffolds.

| Scaffold Class | Synthetic Strategy | Key Research Finding | Therapeutic Target Area |

| Peptidomimetics | Solid-phase peptide synthesis | Incorporation of the N-benzyl group induces a specific turn conformation, enhancing binding to a target receptor. | Oncology |

| Dihydropyrimidinones | Biginelli-type multicomponent reaction | The chiral center of the starting material directs the stereochemical outcome of the final heterocyclic scaffold. | Antiviral |

| Spiro-heterocycles | Intramolecular cyclization reactions | Serves as a chiral template to construct complex three-dimensional spirocyclic systems with high enantiomeric purity. | CNS Disorders |

| Beta-turn Mimetics | Macrocyclization | The N-benzyl group acts as a conformational lock to stabilize a beta-turn structure, crucial for biological activity. | Anti-inflammatory |

The development of these scaffolds often involves extensive structure-activity relationship (SAR) studies. By synthesizing a library of derivatives based on the this compound core, researchers can systematically probe the structural requirements for optimal biological activity. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and highlights the importance of versatile chiral building blocks like this compound.

Research on Structural Derivatives and Bio Inspired Analogues of 2r 2 Benzylamino Propanoic Acid

Functionalization for Targeted Applications: PROTAC Linkers and Other Conjugates

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. broadpharm.com The linker's composition and length are critical for the PROTAC's efficacy. nih.govnih.gov

Amino acid derivatives, including structures related to (2R)-2-(benzylamino)propanoic acid, are valuable components for constructing these linkers. nih.govbroadpharm.com The bifunctional nature of the amino acid (amine and carboxyl groups) allows it to be readily incorporated into the linker chain through sequential amide bond formations. Polyethylene glycol (PEG) chains are often included in linkers to improve solubility and optimize spacing. medchemexpress.commedchemexpress.com

Table 3: Role in PROTAC Construction

| PROTAC Component | Function | Connection via this compound derivative |

|---|---|---|

| Warhead Ligand | Binds to the target protein of interest (POI). | The amino group can be acylated by the warhead. |

| Linker | Connects the warhead and the E3 ligase ligand. | The amino acid derivative itself becomes part of the linker backbone. |

| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase (e.g., VHL, CRBN). | The carboxylic acid group can form an amide bond with the E3 ligand. |

Exploration of Dipeptide and Oligopeptide Constructs Incorporating this compound

The incorporation of this compound into peptide chains is a significant area of research. In peptide synthesis, one of the major challenges is preventing racemization of the chiral center during the activation of the carboxylic acid for coupling. mdpi.com It has been reported that using N-substituted amino acids, such as N-benzyl amino acids, can help minimize this risk. electronicsandbooks.com Proline, a natural secondary amino acid, is known to be resistant to racemization during coupling, and N-benzyl amino acids mimic this structural feature. electronicsandbooks.com

The synthesis of a dipeptide involves protecting the amine of one amino acid and the carboxylic acid of another, coupling them, and then selectively deprotecting one end to allow for further chain extension. masterorganicchemistry.comlibretexts.org

For instance, to incorporate this compound as the N-terminal residue, its carboxylic acid would be activated and reacted with the free amino group of a C-terminally protected amino acid (e.g., a methyl ester). Conversely, to place it within a peptide chain, the N-benzyl group serves as a permanent protecting group while its carboxyl group is activated for coupling. The resulting dipeptide or oligopeptide would contain the unique N-benzyl moiety, potentially influencing the peptide's conformation and biological properties. The ribosome-mediated incorporation of modified amino acids and dipeptides represents an advanced strategy for creating such modified proteins. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2r 2 Benzylamino Propanoic Acid

Conformational Analysis and Stereochemical Properties through Computation

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For (2R)-2-(benzylamino)propanoic acid, the key to its conformational flexibility lies in the rotation around its single bonds. Computational methods, such as molecular mechanics and density functional theory (DFT), can be employed to determine the most stable conformations (energy minima) of the molecule.

Table 1: Predicted Low-Energy Conformers and Dihedral Angles of this compound The data in this table is illustrative and based on general principles of conformational analysis for similar N-substituted amino acids. It represents plausible outcomes of a computational study.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (Cα-N-CH₂-Ph) | Key Dihedral Angle 2 (H-N-Cα-Cβ) |

|---|---|---|---|

| 1 | 0.00 | ~180° (trans) | ~60° (gauche) |

| 2 | 0.75 | ~60° (gauche) | ~180° (trans) |

| 3 | 1.20 | ~-60° (gauche) | ~-60° (gauche) |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a ligand (like this compound) to the active site of a protein. While there are no specific published docking studies for this exact compound, we can hypothesize its potential interactions with a relevant biological target. Given its structural similarity to amino acids, potential targets could include enzymes involved in amino acid metabolism or receptors that recognize amino acid derivatives.

A hypothetical docking study could involve placing this compound into the active site of an enzyme such as a transferase or a hydrolase. The docking algorithm would then explore various binding poses and score them based on the predicted binding affinity. The scoring function typically considers factors like hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results of this compound with a Putative Enzyme Target This data is hypothetical and serves to illustrate the type of results obtained from a molecular docking study.

| Binding Pose Rank | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| 1 | -7.5 | Asp121, Arg150 | Hydrogen bond with carboxylate, Salt bridge with amine |

| 2 | -7.2 | Phe203, Trp210 | Pi-stacking with benzyl (B1604629) group |

| 3 | -6.8 | Val110, Leu115 | Hydrophobic interactions |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The electrostatic potential map would illustrate the electron-rich and electron-poor regions of this compound. The carboxyl group would be expected to be an electron-rich region (negative potential), while the amine proton and the aromatic protons would be electron-poor regions (positive potential).

Table 3: Calculated Electronic Properties of this compound These values are representative and based on quantum chemical calculations of similar organic molecules.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Advanced Analytical Methodologies for Enantiomeric Characterization and Separation

Chiral Resolution Techniques for Enantiomers of Benzylamino Propanoic Acids

Chiral resolution is the process of separating a racemic mixture into its individual, pure enantiomers. nih.gov For amino acids, this often involves converting the enantiomers into diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional laboratory techniques. wikipedia.org

Supercritical Fluid Extraction (SFE) for Enantiomer Fractionation

Supercritical fluid technology, particularly using carbon dioxide (CO₂), offers a green and efficient alternative to traditional solvent-based methods. nih.gov While SFE is used for extraction, its chromatographic variant, Supercritical Fluid Chromatography (SFC), is a powerful technique for the preparative separation and fractionation of enantiomers. nih.gov

In SFC, supercritical CO₂, often modified with a small amount of a polar solvent like an alcohol, is used as the mobile phase. This mobile phase exhibits low viscosity and high diffusivity, allowing for rapid and efficient separations. The racemic mixture of a benzylamino propanoic acid derivative is passed through a column packed with a chiral stationary phase (CSP). The differential interactions between each enantiomer and the CSP cause them to travel through the column at different rates, enabling their separation and collection as distinct fractions. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly employed for this purpose. nih.gov The "stacked injection" mode, where sequential injections are overlaid, is often used in preparative SFC to maximize throughput and yield. nih.gov

Table 1: Typical Parameters for Preparative Enantioseparation by SFC

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Mobile Phase | Supercritical CO₂ with co-solvent (e.g., Ethanol (B145695), Methanol) | Elutes the compounds from the column. The co-solvent modifies polarity for better resolution. |

| Co-solvent % | 5 - 40% | Adjusted to optimize the separation factor (α) and resolution (Rs) between enantiomers. nih.gov |

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Induces chiral recognition, leading to differential retention of enantiomers. nih.gov |

| Temperature | 30 - 50 °C | Affects solvent density and viscosity, influencing separation efficiency. |

| Pressure | 100 - 200 bar | Maintains the mobile phase in a supercritical state and influences its solvating power. |

| Detection | UV-Vis Detector | Monitors the column effluent to identify and collect the separated enantiomer fractions. |

| Injection Mode | Stacked Injection | Increases the amount of material processed per unit time in preparative separations. nih.gov |

This table provides a generalized overview of preparative SFC conditions. Specific parameters must be optimized for each unique compound.

Diastereomeric Complexation and Selective Precipitation

One of the most established and reliable methods for chiral resolution on a large scale is the formation and separation of diastereomeric salts. researchgate.net This technique leverages the principle that diastereomers exhibit different physical properties, most notably solubility. wikipedia.org

The process involves reacting the racemic benzylamino propanoic acid with a single, pure enantiomer of another chiral compound, known as a resolving agent. Since the target compound is an amino acid, it is amphoteric and can form salts with either a chiral acid or a chiral base. For example, reacting the racemic amino acid with a chiral acid, such as L-tartaric acid, results in the formation of two diastereomeric salts: [(R)-acid·(L)-resolving agent] and [(S)-acid·(L)-resolving agent]. wikipedia.org

These two diastereomeric salts are not mirror images and will have different solubilities in a given solvent. Through careful selection of the solvent and temperature, one of the diastereomeric salts can be induced to selectively precipitate or crystallize out of the solution, while the other remains dissolved. researchgate.netrsc.org The solid, diastereomerically pure salt is then collected by filtration. The final step involves treating the purified salt with an acid or base to break the ionic bond and liberate the desired enantiomer of the benzylamino propanoic acid, now in an enantiomerically enriched form. wikipedia.org

A case study on the resolution of the amino acid pregabalin (B1679071) using L-tartaric acid demonstrated that a diastereomerically pure product could be obtained with a yield of 51.6%. rsc.org

Table 2: Example of Diastereomeric Salt Resolution of Pregabalin with L-Tartaric Acid

| Parameter | Result | Reference |

|---|---|---|

| Resolving Agent | L-tartaric acid | rsc.org |

| Product Form | Crystalline diastereomeric salt | rsc.org |

| Product Purity | Diastereomerically pure | rsc.org |

| Process Yield | 51.6% | rsc.org |

| Productivity | 153 mg (g water)⁻¹ | rsc.org |

This table illustrates the effectiveness of diastereomeric salt resolution for an amino acid, providing a model for the resolution of benzylamino propanoic acids.

Chromatographic and Spectroscopic Methods for Enantiomeric Excess Determination

Following a chiral resolution or an asymmetric synthesis, it is crucial to quantify the stereochemical purity of the product. Enantiomeric excess (ee) is the standard measure, defined as the absolute difference between the mole fractions of the two enantiomers. A variety of powerful analytical methods are available for this determination.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer. When a solution of the enantiomeric mixture is passed through the HPLC column, the two enantiomers are separated in space and time. heraldopenaccess.usnih.gov

A standard detector, such as a UV or fluorescence detector, is used to monitor the eluent. uma.es The two enantiomers will appear as two distinct peaks in the resulting chromatogram. The area under each peak is proportional to the concentration of that enantiomer in the mixture. The enantiomeric excess can then be calculated directly from the relative areas of the two peaks. A wide variety of CSPs are commercially available, with polysaccharide-based and Pirkle-type columns being particularly effective for amino acid derivatives.

Spectroscopic Methods

Spectroscopic techniques offer alternative and often rapid methods for ee determination, which can sometimes be performed without physical separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated by introducing a chiral solvating agent (CSA). researchgate.net The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes are magnetically non-equivalent, leading to separate and distinguishable peaks in the NMR spectrum for corresponding protons of the two enantiomers. researchgate.netarkat-usa.org By integrating the areas of these separated signals, the ratio of enantiomers, and thus the ee, can be accurately determined. Chiral carboxylic acids are effective CSAs for chiral amines, forming diastereomeric salts in solution. arkat-usa.org

Table 3: Example of ¹H-NMR Enantiodiscrimination using a Chiral Solvating Agent (CSA)

| Analyte Protons | Chemical Shift (δ) of (R)-Enantiomer Complex | Chemical Shift (δ) of (S)-Enantiomer Complex | Chemical Shift Difference (Δδ in ppm) |

|---|---|---|---|

| -CH(NH)- | Varies | Varies | 0.05 - 0.15 |

| -CH₃ | Varies | Varies | 0.02 - 0.10 |

| Aromatic-H | Varies | Varies | 0.01 - 0.08 |

This table presents typical, illustrative chemical shift differences (Δδ) observed for key protons of a chiral analyte upon interaction with a CSA. Actual values are dependent on the specific analyte, CSA, solvent, and temperature. arkat-usa.org

Circular Dichroism (CD) Spectroscopy: Circular dichroism is an absorption spectroscopy method that uses circularly polarized light. wikipedia.org Chiral molecules absorb left- and right-handed circularly polarized light to different extents. A CD spectrum is a plot of this difference in absorption versus wavelength. Enantiomers produce CD spectra that are exact mirror images of each other; one will show a positive signal (a positive Cotton effect) where the other shows a negative one. researchgate.net A racemic mixture, having equal amounts of both enantiomers, is optically inactive and produces no CD signal. researchgate.net

The magnitude of the CD signal (molar ellipticity) at a given wavelength is directly proportional to the concentration of the enantiomer. This relationship can be used to determine the ee of a sample by creating a calibration curve with samples of known enantiomeric composition or by comparing the sample's signal intensity to that of a pure enantiomer standard. nih.gov

Q & A

Q. How to assess enantiomeric excess post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.